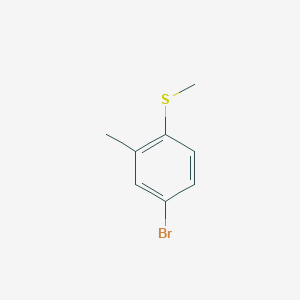

4-bromo-2-methylthioanisole

Descripción

4-Bromo-2-methylthioanisole is a brominated aromatic compound featuring a benzene ring substituted with a methylthio (-SCH₃) group at position 2 and a bromine atom at position 4. Its molecular formula is inferred as C₇H₇BrS, with a calculated molar mass of 201.10 g/mol (based on atomic weights: C=12.01, H=1.008, Br=79.90, S=32.07). This compound is structurally classified as a thioanisole derivative, where the methylthio group contributes to its electron-rich aromatic system.

Thioanisoles, including this compound, are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methylthio group can influence regioselectivity in electrophilic substitutions.

Propiedades

IUPAC Name |

4-bromo-2-methyl-1-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVDBGSMCSDUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284298 | |

| Record name | 4-Bromo-2-methyl-1-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89981-03-3 | |

| Record name | 4-Bromo-2-methyl-1-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89981-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methyl-1-(methylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-methylthioanisole typically involves the bromomethylation of thiols. One efficient method for this involves using paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents . This method minimizes the generation of toxic byproducts and provides a high yield of the desired product. Another approach involves the use of dibromomethane in basic media, which also yields the bromomethylated thiol derivatives .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like hydrobromic acid.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-2-methylthioanisole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The sulfane group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the sulfane group to a thiol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or dehalogenated products.

Aplicaciones Científicas De Investigación

4-bromo-2-methylthioanisole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-bromo-2-methylthioanisole involves its interaction with various molecular targets. The bromine atom and the sulfane group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Key Observations:

Substituent Effects: The methylthio group (-SCH₃) in this compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. In contrast, the trifluoromethoxy group (-O-CF₃) in the analogue from is strongly electron-withdrawing, deactivating the ring and directing reactions to meta positions . The nitro group (-NO₂) in 4-bromo-3-methyl-2-nitrothioanisole further deactivates the ring and stabilizes negative charges, making it suitable for nucleophilic aromatic substitution .

Molecular Weight and Reactivity :

- Higher molar masses (e.g., 287.10 g/mol for the trifluoromethoxy analogue) correlate with increased steric hindrance and polarity, impacting solubility and reaction kinetics.

Structural Analogues in Heterocycles :

- Compounds like 4-bromo-2-methylbenzo[d]thiazole () share bromo and methyl substituents but differ in their heterocyclic core (benzothiazole vs. benzene), altering conjugation and biological activity .

Research Implications

While direct experimental data (e.g., melting points, spectral profiles) for this compound are unavailable in the provided evidence, structural comparisons suggest its utility in:

- Pharmaceutical synthesis : As a precursor for brominated bioactive molecules.

- Material science : Functionalization of electron-rich aromatics for optoelectronic materials.

Future studies should prioritize crystallographic analysis (e.g., using SHELXL ) to resolve bond lengths and angles, further elucidating substituent effects.

Actividad Biológica

4-Bromo-2-methylthioanisole is an organic compound with the molecular formula CHBrS. It is characterized by a bromine atom attached to a benzene ring, which also contains a methyl group and a sulfane group. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential biological activities and applications in organic synthesis.

The compound is classified as a brominated aromatic sulfane. Its structure allows it to participate in various chemical reactions, including substitution, oxidation, and reduction processes. The presence of the bromine atom and the sulfane group contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The bromine atom can act as an electrophile, while the sulfane group can participate in nucleophilic reactions. These interactions may lead to the formation of covalent bonds with target proteins or nucleic acids, influencing their function and activity.

Biological Activities

Research into the biological activities of this compound has revealed several important findings:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogenic microorganisms. In particular, it has shown effectiveness against strains of Staphylococcus aureus and Escherichia coli .

- Antiproliferative Effects : The compound has been evaluated for its antiproliferative effects on cancer cell lines. Studies suggest that it may inhibit the proliferation of human cervical adenocarcinoma (HeLa) cells and lung carcinoma (A549) cells, indicating potential as an anticancer agent .

- Inhibition of Prostaglandin Biosynthesis : Research has indicated that this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This suggests a potential role in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on various extracts showed that fractions containing this compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be as low as 62.5 µg/mL for some fractions .

- Cancer Cell Line Studies : In vitro assays performed on HeLa and A549 cell lines revealed that treatment with this compound resulted in reduced cell viability, with IC values around 226 µg/mL for HeLa cells. This indicates its potential as a therapeutic agent against certain cancers .

Data Tables

| Biological Activity | Effect | Target Organism/Cell Line | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | Effective against MRSA | Staphylococcus aureus | 62.5 µg/mL |

| Antiproliferative | Inhibits cell growth | HeLa Cells | 226 µg/mL |

| A549 Cells | 242.52 µg/mL | ||

| COX-2 Inhibition | Reduces inflammation | Human Cells | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.